molecular formula C8H18O2S B091148 Methional diethyl acetal CAS No. 16630-61-8

Methional diethyl acetal

Cat. No. B091148
CAS RN: 16630-61-8
M. Wt: 178.29 g/mol
InChI Key: FKAZTVDSOBDTFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methional diethyl acetal is a chemical compound that is widely used in the food and fragrance industry. It is a colorless liquid with a fruity odor and is commonly used as a flavoring agent in various food products. Methional diethyl acetal is known to possess a unique aroma that is similar to that of baked potatoes. In recent years, there has been a growing interest in the scientific community to understand the synthesis method, mechanism of action, and physiological effects of Methional diethyl acetal.

Scientific Research Applications

Nutritional Studies

Methional diethyl acetal has been explored in nutritional research. A study by Zezulka and Calloway (1976) investigated sulfur-containing compounds, including methional diethyl acetal, for their effectiveness in improving nitrogen balance in human diets deficient in sulfur amino acids (Zezulka & Calloway, 1976).

Pharmaceutical Research

In pharmaceutical research, Vicchio and Callery (1989) studied the metabolic conversion of 2-propylpentanal acetals, including methional diethyl acetal, to valproic acid, an anticonvulsant drug. Their findings suggest a cytochrome P-450 mediated reaction in this conversion (Vicchio & Callery, 1989).

Catalysis and Chemical Synthesis

Methional diethyl acetal plays a role in catalysis and chemical synthesis. Rubio-Caballero et al. (2014) used methional diethyl acetal in the acetalization of furfural, demonstrating its application in synthesizing derived chemicals (Rubio-Caballero et al., 2014).

Biosynthesis Research

Pryor and Tang (1978) explored the biosynthetic precursor role of methional diethyl acetal in ethylene formation. Their research challenges the specific involvement of hydroxyl radicals in this biosynthetic process (Pryor & Tang, 1978).

Drug Delivery Systems

Gillies et al. (2004) investigated acetals, including methional diethyl acetal, as pH-sensitive linkages in drug delivery systems. They found that altering the chemical structure of acetals can tune their hydrolysis rate, useful in various drug delivery applications (Gillies, Goodwin, & Fréchet, 2004).

properties

CAS RN

16630-61-8

Product Name

Methional diethyl acetal

Molecular Formula

C8H18O2S

Molecular Weight

178.29 g/mol

IUPAC Name

1,1-diethoxy-3-methylsulfanylpropane

InChI

InChI=1S/C8H18O2S/c1-4-9-8(10-5-2)6-7-11-3/h8H,4-7H2,1-3H3

InChI Key

FKAZTVDSOBDTFU-UHFFFAOYSA-N

SMILES

CCOC(CCSC)OCC

Canonical SMILES

CCOC(CCSC)OCC

density

0.952-0.958 (20°)

Other CAS RN

16630-61-8

physical_description

Clear colourless to pale yellow liquid;  Pungent cabbage aroma

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methional diethyl acetal
Reactant of Route 2
Reactant of Route 2
Methional diethyl acetal
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methional diethyl acetal
Reactant of Route 4
Reactant of Route 4
Methional diethyl acetal
Reactant of Route 5
Reactant of Route 5
Methional diethyl acetal
Reactant of Route 6
Reactant of Route 6
Methional diethyl acetal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.